molecular formula C5H11N5S B1630773 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol CAS No. 61607-68-9

1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

Cat. No. B1630773
CAS RN: 61607-68-9
M. Wt: 173.24 g/mol
InChI Key: ODDAWJGQWOGBCX-UHFFFAOYSA-N
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Description



  • 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol is a chemical compound with the molecular formula C5H11N5S . It is a white to off-white crystalline powder.

  • It is also known as 1-(2-Dimethylaminoethyl)-5-mercaptotetrazole .





  • Synthesis Analysis



    • The compound can be synthesized by modifying the tertiary amine groups of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) using various alkyl halides.

    • The degree of quaternization is kept low (around 10 mol%) to preserve the thermo-responsive character of the PDMAEMA precursor polymer.





  • Molecular Structure Analysis



    • The molecular structure includes a tetrazole ring and a thiol group.

    • The compound has a molecular weight of 173.24 g/mol .





  • Chemical Reactions Analysis



    • The compound’s antimicrobial action against Escherichia coli and Staphylococcus aureus has been evaluated.

    • The mechanism of action involves disrupting the outer membrane of bacterial cells, releasing periplasmic proteins.





  • Physical And Chemical Properties Analysis



    • Melting point: 215°C (decomposes) (literature value).

    • Solubility: Insoluble in water.

    • Hazard classification: Eye irritant, skin irritant, and respiratory system target organ toxicity.




  • Scientific Research Applications

    • Corrosion Inhibition : This compound has been studied as a corrosion inhibitor for steel. Research by Tan et al. (2020) found that it, along with other derivatives, exhibited high corrosion inhibition efficiency for X80 steel in sulfuric acid solution. The study used electrochemical methods, surface analysis, and theoretical calculations to demonstrate its effectiveness (Tan et al., 2020).

    • Fluorescent Probe Development : Wang et al. (2015) researched the development of novel fluorescent probes for the detection of low levels of carbon dioxide. This research is significant for potential applications in biological and medical fields, offering a novel method for selective, real-time, and quantitative detection of CO2 (Wang et al., 2015).

    • Synthetic Chemistry : The compound is also used in synthetic chemistry. For example, studies on the synthesis of various derivatives and related compounds have been conducted to explore their potential applications in different fields. Fischer (1988, 1989) conducted studies on the alkylation of tetrazole compounds, demonstrating their utility in creating structurally diverse libraries of compounds (Fischer, 1988), (Fischer, 1989).

    • Polymer Science : In the field of polymer science, the compound has been used for the synthesis of various polymers. Costa and Patrickios (1999) explored the synthesis of α-hydroxy and α,ω-dihydroxy polymers, where the compound was used in the synthesis process, demonstrating its versatility in creating different polymer structures (Costa & Patrickios, 1999).

    Safety And Hazards



    • The compound is toxic if inhaled, ingested, or in contact with skin.

    • It may cause skin and eye irritation.

    • Avoid heat, sparks, and open flames.




  • Future Directions



    • Further research could explore its applications in antimicrobial coatings, drug delivery systems, or other functional materials.




    properties

    IUPAC Name

    1-[2-(dimethylamino)ethyl]-2H-tetrazole-5-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H11N5S/c1-9(2)3-4-10-5(11)6-7-8-10/h3-4H2,1-2H3,(H,6,8,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ODDAWJGQWOGBCX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN(C)CCN1C(=S)N=NN1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H11N5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20210624
    Record name 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20210624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    173.24 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

    CAS RN

    61607-68-9
    Record name 1-[2-(Dimethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=61607-68-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061607689
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-(2-(Dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20210624
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-[2-(dimethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.135
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol

    Citations

    For This Compound
    22
    Citations
    B Tan, S Zhang, J He, W Li, Y Qiang, Q Wang… - Journal of Molecular …, 2021 - Elsevier
    5-Mercapto-1-methyltetrazole (MML), 1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol (DET), and 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol (HHT) as corrosion inhibitors were studied by …
    Number of citations: 46 www.sciencedirect.com
    D Zhang, N Ye, S Chen, R Wan, Y Yang, R He - Renewable Energy, 2020 - Elsevier
    Anion exchange membranes (AEMs) with high conductivity and superior stability against the attack from the strong alkali working medium are highly needed. The graphene oxide (GO) …
    Number of citations: 19 www.sciencedirect.com
    H Lee, KH Kim, KH Lee - Sensors and Actuators B: Chemical, 2019 - Elsevier
    Precocious puberty treatment in children faces several diagnostic and therapeutic challenges. For an efficient prognosis of the disease, early diagnosis must be accompanied by …
    Number of citations: 3 www.sciencedirect.com
    S Wang, L Zhao, XJ Shi, L Ding, L Yang… - Journal of Medicinal …, 2019 - ACS Publications
    The cullin-RING ubiquitin ligases (CRLs) are responsible for about 20% of cellular protein degradation and regulate diverse cellular processes, and the dysfunction of CRLs is …
    Number of citations: 55 pubs.acs.org
    ZX He, Q An, B Wei, WJ Zhou, BF Wei… - Journal of Medicinal …, 2021 - ACS Publications
    DCN1, a co-E3 ligase, interacts with UBC12 and activates cullin–RING ligases (CRLs) by catalyzing cullin neddylation. Although DCN1 has been recognized as an important …
    Number of citations: 5 pubs.acs.org
    YG Avdeev, YI Kuznetsov - International Journal of Corrosion and Scale …, 2021 - elibrary.ru
    The review describes the current state of studies in the field of protection of ferrous and nonferrous metals from corrosion in solutions of mineral and organic acids by N-containing five-…
    Number of citations: 15 elibrary.ru
    Sheetal, R Batra, AK Singh, M Singh… - Corrosion …, 2023 - Taylor & Francis
    Organic compounds containing heteroatoms have been comprehended to exhibit a remarkable tendency towards corrosion mitigation. This corrosion mitigating tendency is enabled by …
    Number of citations: 7 www.tandfonline.com
    Y Xiao, J Yang, L Zou, P Wu, W Li, Y Yan, Y Li… - European Journal of …, 2022 - Elsevier
    Flavivirus and enterovirus can emerge unexpectedly in human populations and cause a spectrum of potentially severe diseases or even death. Since effective vaccine is currently …
    Number of citations: 4 www.sciencedirect.com
    S Yu, P Zhou, J Hao, Y Zhou - Polymer, 2023 - Elsevier
    As the core component of anion exchange membrane fuel cells, the development of anion exchange membranes has always been a hot research topic in this field, and their …
    Number of citations: 0 www.sciencedirect.com
    A Tamilselvi, G Mugesh - ChemMedChem: Chemistry Enabling …, 2009 - Wiley Online Library
    Broad‐spectrum antibiotics with heterocyclic side chains strongly inhibit peroxidase‐catalyzed iodination in the presence of metallo‐β‐lactamase. This suggests that antibiotic …

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